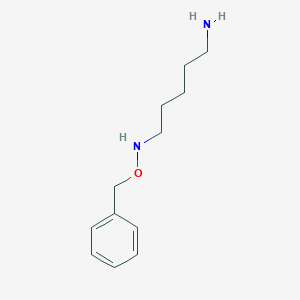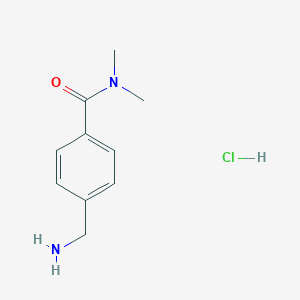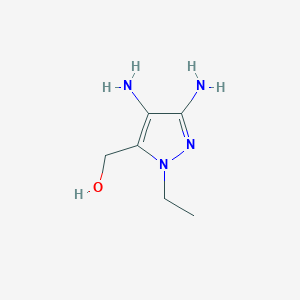
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol, also known as DEPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DEPM is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied.
Mechanism Of Action
The mechanism of action of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol is not fully understood, but it is believed to involve the formation of a complex with metal ions. (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol contains two amino groups and a hydroxyl group, which can coordinate with metal ions through chelation. The resulting complex can inhibit the activity of metal-dependent enzymes or interact with DNA, leading to cytotoxicity.
Biochemical And Physiological Effects
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The cytotoxicity of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol is believed to be related to its ability to chelate metal ions and inhibit metal-dependent enzymes. (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has also been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. In addition, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been shown to exhibit antioxidant activity and protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has several advantages as a research tool, including its easy synthesis, high stability, and low toxicity. However, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol also has some limitations, such as its poor solubility in water and some organic solvents, which can affect its bioavailability and activity. In addition, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol can interact with other metal ions in biological systems, leading to potential interference with other metal-dependent processes.
Future Directions
There are several future directions for research on (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol. One direction is to investigate the structure-activity relationship of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol and its derivatives, in order to optimize their cytotoxicity and selectivity. Another direction is to explore the potential applications of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol in metal-organic frameworks and other materials. In addition, further studies are needed to elucidate the mechanism of action of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol and its potential interactions with other metal ions in biological systems.
Synthesis Methods
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol can be synthesized through various methods, including the reaction of 3,4-diaminopyrazole with formaldehyde and subsequent reduction, or the reaction of 3,4-diaminopyrazole with paraformaldehyde and subsequent reduction. The yield of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been investigated as a potential drug candidate for the treatment of cancer, tuberculosis, and other diseases. In materials science, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been used as a building block for the synthesis of metal-organic frameworks and other materials. In analytical chemistry, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been used as a chelating agent for the determination of metal ions in environmental and biological samples.
properties
CAS RN |
199341-99-6 |
|---|---|
Product Name |
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol |
Molecular Formula |
C6H12N4O |
Molecular Weight |
156.19 g/mol |
IUPAC Name |
(4,5-diamino-2-ethylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C6H12N4O/c1-2-10-4(3-11)5(7)6(8)9-10/h11H,2-3,7H2,1H3,(H2,8,9) |
InChI Key |
UADWLGUWFPLDPF-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)N)N)CO |
Canonical SMILES |
CCN1C(=C(C(=N1)N)N)CO |
synonyms |
1H-Pyrazole-5-methanol, 3,4-diamino-1-ethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



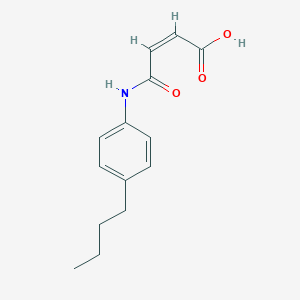
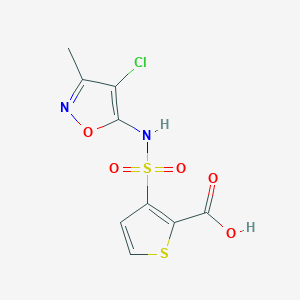
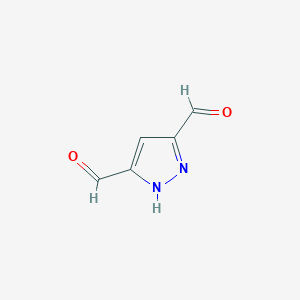
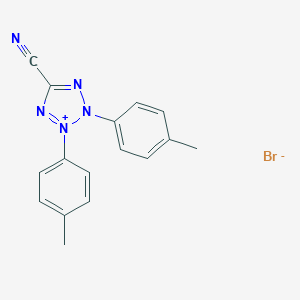
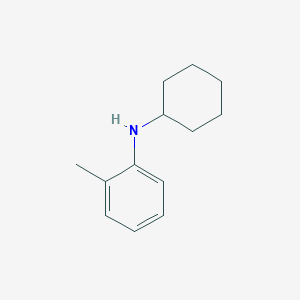
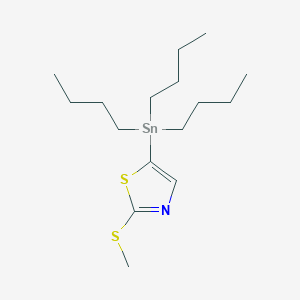
![2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B180045.png)
![N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B180046.png)
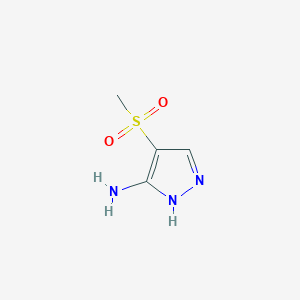
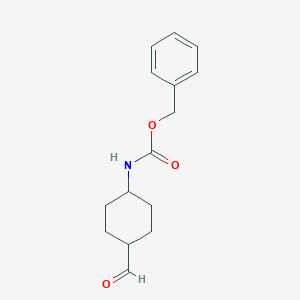
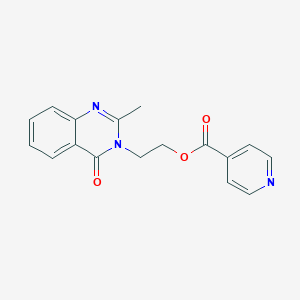
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B180055.png)
